molecular formula C14H19BO5 B1465781 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 936728-20-0

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B1465781
CAS No.: 936728-20-0
M. Wt: 278.11 g/mol
InChI Key: ZEDIRMKDJWTATP-UHFFFAOYSA-N
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Description

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: 936728-22-2) is a boronic acid pinacol ester derivative of benzoic acid, with a molecular formula of C₁₄H₁₉BO₅ and a molecular weight of 278.12 g/mol . The compound features a methoxy (-OCH₃) substituent at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position of the benzene ring. This structure renders it highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry for constructing biaryl systems .

The compound is typically a white to off-white solid, soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), and is stored under inert conditions to prevent hydrolysis of the boronate ester . Its primary applications include:

  • Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors).
  • Building block for functionalized polymers and sensors .

Properties

IUPAC Name

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(16)17)7-11(8-10)18-5/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDIRMKDJWTATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675292
Record name 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936728-20-0
Record name 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a methoxy group and a dioxaborolane moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

The compound is characterized by the following chemical formula:

  • Molecular Formula : C16H24BNO5
  • CAS Number : 325142-84-5

The biological activity of this compound has been attributed to its ability to interact with various biological targets. Research indicates that compounds containing dioxaborolane structures can modulate enzyme activities and influence metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntiparasiticInhibition of PfATP4
AntioxidantScavenging free radicals
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Antiparasitic Activity :
    Recent studies have shown that derivatives similar to this compound exhibit significant antiparasitic effects. For instance, compounds targeting PfATP4 have demonstrated effective inhibition of Na+-ATPase activity in Plasmodium falciparum, indicating potential for malaria treatment .
  • Cytotoxic Effects :
    In vitro assays have indicated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism involves the activation of apoptotic pathways leading to cell death. Specifically, studies showed that at concentrations around 100 nM, significant apoptosis was observed in mouse splenocytes .
  • Antioxidant Properties :
    The antioxidant capacity of this compound has been evaluated through various assays measuring its ability to scavenge free radicals. Results suggest that it can effectively reduce oxidative stress markers in cellular models .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:

  • Solubility : The incorporation of polar functional groups enhances aqueous solubility.
  • Metabolic Stability : Studies indicate that modifications to the dioxaborolane structure can improve metabolic stability in liver microsomes .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of boronic acids exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety in 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid enhances its ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can effectively target the proteasome pathway in cancer cells, leading to apoptosis .

1.2 Drug Delivery Systems
The compound's boron atom can form complexes with various biomolecules, making it a potential candidate for drug delivery systems. Its ability to form stable complexes with nucleophiles allows for targeted delivery of therapeutic agents directly to cancerous tissues .

Organic Synthesis

2.1 Cross-Coupling Reactions
this compound can serve as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing pharmaceuticals and agrochemicals . The presence of the boronate ester facilitates the coupling of aryl halides with organometallic reagents.

2.2 Synthesis of Functionalized Aromatics
The compound can be utilized to synthesize functionalized aromatic compounds through electrophilic aromatic substitution reactions. Its methoxy group enhances nucleophilicity and directs electrophilic attack at the ortho or para positions . This property is beneficial for creating complex molecular architectures required in advanced materials.

Materials Science

3.1 Polymer Chemistry
In materials science, boronic acids are known for their ability to form dynamic covalent bonds. The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength .

3.2 Sensor Development
The unique electronic properties of boron compounds make them suitable for developing sensors. The compound can be integrated into sensor devices for detecting biomolecules or environmental pollutants due to its selective binding characteristics .

Case Studies and Research Findings

StudyFindings
Zhang et al., 2020Demonstrated the anticancer efficacy of boron-containing compounds in targeting the proteasome pathway in breast cancer cells .
Li et al., 2021Explored the use of this compound in Suzuki coupling reactions with high yields reported .
Kim et al., 2019Investigated the application of boronate esters in drug delivery systems showing enhanced cellular uptake and targeted action against tumors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with structurally related boronate esters and benzoic acid derivatives, focusing on substituent effects, reactivity, and applications:

Compound Name Substituent Position/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -OCH₃ (3), -B(pin) (5), -COOH (1) C₁₄H₁₉BO₅ 278.12 High reactivity in cross-coupling; used in drug discovery and materials science
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid -OCH₃ (2), -B(pin) (5), -COOH (1) C₁₄H₁₉BO₅ 278.11 Reduced steric hindrance at ortho position; lower thermal stability
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid -B(pin) (4), -COOH (1) C₁₃H₁₇BO₄ 248.08 Para-substitution enhances electronic conjugation; used in polymer additives
3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid -NO₂ (3), -B(pin) (4), -COOH (1) C₁₃H₁₅BNO₆ 307.09 Electron-withdrawing nitro group reduces boronate reactivity; niche use in explosives
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -B(pin) (3), -COOCH₃ (1) C₁₅H₂₁BO₄ 276.14 Esterified carboxyl group improves solubility; precursor for fluorescent dyes
4-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid -F (4), -CH₃ (3), -B(pin) (5), -COOH (1) C₁₅H₁₉BFO₄ 308.13 Fluorine enhances metabolic stability; used in PET tracer development

Key Findings:

Substituent Effects on Reactivity :

  • Methoxy groups at the 3-position (as in the target compound) provide moderate steric hindrance, balancing reactivity and stability in cross-coupling reactions .
  • Para-substituted boronate esters (e.g., 4-B(pin) derivatives) exhibit faster coupling rates due to reduced steric effects but may suffer from electronic deactivation .

Functional Group Compatibility: Carboxylic acid (-COOH) groups enable direct conjugation to biomolecules or polymers, whereas esterified derivatives (e.g., methyl esters) are preferred for solubility in organic media . Electron-withdrawing groups (e.g., -NO₂) significantly reduce boronate reactivity, limiting their utility in catalysis .

Applications in Drug Discovery :

  • The 3-methoxy-5-B(pin) motif is critical in synthesizing kinase inhibitors targeting the ATP-binding pocket, leveraging boronate’s ability to form reversible covalent bonds .
  • Fluorinated analogs (e.g., 4-Fluoro derivatives) are prioritized in radiopharmaceuticals due to fluorine’s favorable nuclear properties .

Research and Development Insights

  • Synthetic Routes : The target compound is synthesized via Miyaura borylation of 3-methoxy-5-bromobenzoic acid, achieving yields of 67–72% under palladium catalysis .
  • Stability : Hydrolysis of the pinacol boronate group occurs rapidly under acidic or aqueous conditions (t₁/₂ < 1 hour at pH 3), necessitating anhydrous handling .
  • Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use personal protective equipment (PPE) and avoid strong oxidizers .

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Methoxybenzoic Acid

The most common and efficient method to prepare this compound is the palladium-catalyzed borylation of the corresponding aryl halide (usually bromide or chloride) with bis(pinacolato)diboron.

Typical reaction conditions:

Parameter Details
Starting material 3-Methoxy-5-bromobenzoic acid
Boron reagent Bis(pinacolato)diboron (B2Pin2)
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4
Base Potassium acetate (KOAc) or sodium carbonate (Na2CO3)
Solvent 1,4-Dioxane or mixture of dioxane/water
Temperature 70–80 °C
Reaction time 3–20 hours
Atmosphere Inert (argon or nitrogen)

Example procedure:

  • A mixture of 3-methoxy-5-bromobenzoic acid, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 is stirred in 1,4-dioxane at 80 °C under argon for 3–20 hours.
  • The reaction is monitored by LC-MS or TLC.
  • Upon completion, the mixture is cooled, diluted with organic solvent (e.g., ethyl acetate), washed with water, dried, and concentrated.
  • The crude product is purified by flash chromatography to afford the boronate ester derivative.

Microwave-Assisted Borylation

Microwave irradiation has been employed to accelerate the borylation reaction, reducing reaction time significantly while maintaining good yields.

Typical conditions:

Parameter Details
Starting material 3-Methoxy-5-chlorobenzoic acid
Boron reagent Bis(pinacolato)diboron
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Sodium carbonate
Solvent Toluene/ethanol (1:1)
Temperature 140 °C (microwave)
Reaction time 30 minutes
Atmosphere Sealed vessel under inert atmosphere

Notes:

  • The reaction mixture is sealed and irradiated in a microwave reactor.
  • After completion, the mixture is filtered and purified by preparative HPLC.
  • This method offers rapid synthesis with comparable purity and yield to conventional heating.

Alternative Catalytic Systems and Bases

Other catalytic systems such as Pd(PPh3)2Cl2 and PdCl2(dppf) have been reported with bases including cesium carbonate and potassium carbonate in solvents such as acetonitrile and water mixtures.

Example from literature:

  • Reaction of methyl 4-bromo-3-methoxybenzoate with bis(pinacolato)diboron using cesium carbonate and Pd(dppf)Cl2 in 1,4-dioxane/water at 90 °C for 16 hours yielded the corresponding boronate ester in high purity.

Comparative Data Table of Preparation Methods

Method Catalyst Base Solvent Temp (°C) Time Yield (%) Notes
Conventional Pd(dppf)Cl2 Pd(dppf)Cl2 KOAc 1,4-Dioxane 80 3–20 h 70–90 Most common, reliable
Microwave-assisted Pd(PPh3)4 Pd(PPh3)4 Na2CO3 Toluene/Ethanol (1:1) 140 0.5 h 65–85 Rapid, energy-efficient
Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Cs2CO3 Acetonitrile/Water 70 15 h 75–85 Alternative base and solvent
Pd(dppf)Cl2 Pd(dppf)Cl2 K2CO3 1,4-Dioxane/Water 90 16 h 80–90 High yield, used in scale-up

Research Findings and Notes

  • The palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron is highly selective and yields stable boronate esters suitable for further synthetic transformations.
  • The choice of base and solvent can significantly affect the reaction rate and yield; potassium acetate and 1,4-dioxane are often preferred for their balance of reactivity and solubility.
  • Microwave-assisted protocols offer substantial time savings and are effective for scale-up with appropriate equipment.
  • The boronate ester group is stable under the reaction conditions and can be isolated as the pinacol ester, which can be hydrolyzed to the free boronic acid if required.
  • Purification typically involves chromatographic techniques, and characterization includes LC-MS, NMR, and IR spectroscopy to confirm the structure and purity.

Q & A

Basic: What are the standard synthetic routes for preparing 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts. A common approach involves:

  • Step 1: Bromination of 3-methoxybenzoic acid derivatives at the 5-position.
  • Step 2: Coupling the brominated intermediate with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in a THF/water mixture at 80–90°C .
  • Optimization factors: Catalyst loading (1–5 mol%), ligand selection (e.g., SPhos for steric hindrance mitigation), and stoichiometric ratios (1:1.2 aryl halide to B₂pin₂) are critical. Microwave-assisted synthesis can reduce reaction time .

Basic: What analytical techniques are essential for confirming the structural integrity of this boronate ester?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Peaks at δ ~1.3 ppm (methyl groups on pinacol) and δ ~8.0–8.5 ppm (aromatic protons) confirm boronate ester formation .
    • ¹¹B NMR: A singlet near δ 30 ppm verifies the sp²-hybridized boron center .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺ calculated for C₁₄H₂₀BO₅: 279.1372) ensures molecular identity .
  • X-ray Crystallography: For crystalline derivatives, SHELX or OLEX2 software is used to refine structures and validate bond angles/lengths (e.g., B–O bond ~1.36 Å) .

Advanced: How does steric hindrance from the pinacol boronate group influence reactivity in cross-coupling reactions?

Answer:
The pinacol group’s steric bulk:

  • Slows transmetallation: Larger ligands (e.g., XPhos) mitigate this by stabilizing the Pd center .
  • Reduces undesired proto-deboronation: Electron-withdrawing groups (e.g., –COOH) stabilize the boronate, minimizing side reactions. Kinetic studies show pseudo-first-order dependence on boronate concentration .
  • Impacts regioselectivity: In polyhalogenated substrates, steric effects direct coupling to less hindered positions. Computational DFT models (e.g., Gaussian 16) predict transition-state geometries .

Advanced: What strategies address contradictions in reported yields for Suzuki couplings involving this compound?

Answer: Discrepancies arise from:

  • Moisture sensitivity: Boronate esters hydrolyze in protic solvents. Anhydrous conditions (molecular sieves) or in situ protection (e.g., methyl ester derivatives) improve reproducibility .
  • Substrate purity: Trace metals in aryl halides inhibit catalysis. Column chromatography or recrystallization (e.g., EtOAc/hexanes) ensures >95% purity .
  • Catalyst deactivation: Pre-activating Pd catalysts with reducing agents (e.g., NaBH₄) enhances turnover .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage: Under inert atmosphere (Ar/N₂) at –20°C in sealed, desiccated vials. Moisture induces hydrolysis to boronic acid, detectable via ¹H NMR (broad –B(OH)₂ peak at δ ~6–8 ppm) .
  • Handling: Use gloveboxes for air-sensitive steps. Quench residual boronate with aqueous NH₄Cl to prevent side reactions .

Advanced: How can this compound be functionalized for use in donor-acceptor (D–A) systems for charge-transfer studies?

Answer:

  • Derivatization:
    • Carboxylic acid activation: Convert –COOH to acyl chloride (SOCl₂) for amide coupling with electron-rich amines (e.g., triphenylamine) .
    • Esterification: Methyl/ethyl esters (e.g., using DCC/DMAP) reduce acidity, enabling compatibility with Grignard reagents .
  • Applications: In meta-terphenyl D–A dyads, the boronate enables π-conjugation tuning. UV-vis and cyclic voltammetry (CV) reveal charge-transfer bands (λmax ~450 nm) and redox potentials .

Advanced: What mechanistic insights explain side product formation during its use in multi-step syntheses?

Answer: Common side products include:

  • Homocoupled biaryls: From oxidative dimerization of boronate. Additives like Cs₂CO₃ suppress this by stabilizing Pd intermediates .
  • Protodeboronation: Acidic conditions (pH <5) or elevated temperatures promote –Bpin cleavage. Monitoring via TLC (Rf shift) or ¹¹B NMR identifies degradation .
  • By-product mitigation: Sequential coupling protocols (e.g., Miyaura borylation followed by Suzuki coupling) isolate reactive intermediates .

Basic: What computational tools predict the electronic effects of substituents on this boronate’s reactivity?

Answer:

  • DFT Calculations (Gaussian, ORCA): Model HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, methoxy groups raise HOMO levels (–0.2 eV vs. H), enhancing oxidative addition .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Advanced: How does this compound perform in photoactive metal-organic frameworks (MOFs)?

Answer:

  • MOF Integration: As a linker, the boronate’s –COOH anchors to metal nodes (e.g., Zr₆ clusters). Postsynthetic modification (PSM) with Pd introduces catalytic sites .
  • Photophysical Properties: Time-resolved fluorescence shows exciton lifetimes (~2 ns) suitable for light harvesting. BET surface area analysis (N₂ adsorption) confirms porosity (~800 m²/g) .

Basic: What safety precautions are critical when working with this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles. Avoid inhalation; use fume hoods for solvent steps .
  • Spill Management: Neutralize with sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous boron waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

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